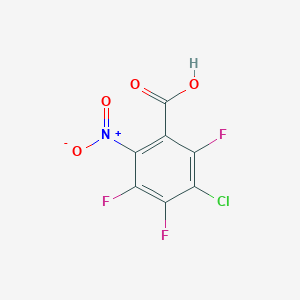

3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid

描述

3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid is a polyhalogenated benzoic acid derivative with a nitro group at the 6-position.

属性

IUPAC Name |

3-chloro-2,4,5-trifluoro-6-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HClF3NO4/c8-2-3(9)1(7(13)14)6(12(15)16)5(11)4(2)10/h(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXKNIXHFPOZFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)Cl)F)F)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HClF3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid typically involves the nitration of 3-chloro-2,4,5-trifluorobenzoic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds through the electrophilic aromatic substitution mechanism, where the nitro group is introduced into the aromatic ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.

化学反应分析

Types of Reactions: 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine, fluorine, and nitro) on the aromatic ring.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other suitable reducing agents.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, to form corresponding carboxylic acid derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed:

Amino Derivatives: Reduction of the nitro group yields amino derivatives.

Substituted Benzoic Acids: Substitution reactions can lead to various substituted benzoic acids depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Antibacterial Properties:

One of the primary applications of 3-chloro-2,4,5-trifluoro-6-nitrobenzoic acid is its role as an intermediate in the synthesis of quinolonecarboxylic acids, which exhibit strong antibacterial activity. The compound serves as a precursor for developing novel antibiotics that can combat resistant bacterial strains. For instance, it has been noted that certain derivatives synthesized from this compound demonstrate enhanced antibacterial efficacy compared to traditional agents .

Pharmaceutical Synthesis:

The compound is also utilized in the synthesis of various pharmaceutical agents. Its unique trifluoromethyl and nitro functionalities allow for modifications that enhance the biological activity of resultant compounds. Research indicates that these modifications can lead to improved pharmacokinetic properties and therapeutic profiles .

Agrochemicals

Herbicide Development:

this compound is investigated for its potential use in developing herbicides. The trifluoromethyl group contributes to the herbicidal activity by affecting plant growth regulators. Studies have shown that derivatives of this compound can inhibit specific enzymatic pathways in plants, leading to effective weed control without harming crops .

Environmental Chemistry

Toxicological Studies:

Given its chemical structure and properties, this compound has been the subject of toxicological assessments to evaluate its environmental impact and safety profile. It has been included in the Final Contaminant Candidate List due to concerns regarding its persistence and potential effects on human health and ecosystems . Understanding these impacts is crucial for regulatory compliance and safe usage in agricultural applications.

Synthesis and Derivatives

Synthetic Pathways:

The synthesis of this compound typically involves chlorination and nitration processes that yield the desired compound efficiently while minimizing by-products . The ability to produce derivatives through various chemical reactions allows for a wide range of applications tailored to specific needs in pharmaceuticals and agrochemicals.

-

Antibacterial Activity Study:

A study published in a peer-reviewed journal demonstrated that derivatives synthesized from this compound showed significantly higher antibacterial activity against multi-drug-resistant strains compared to standard antibiotics . -

Herbicide Efficacy Report:

Research conducted on the herbicidal properties of this compound revealed that certain formulations could effectively control weed populations without adversely affecting crop yields. Field trials indicated a reduction in weed biomass by over 80% when applied at optimal concentrations .

作用机制

The mechanism of action of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid involves its interaction with specific molecular targets. The presence of electron-withdrawing groups (chlorine, fluorine, and nitro) enhances its reactivity towards nucleophiles and electrophiles . The compound can form covalent bonds with target molecules, leading to various biochemical and physiological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s unique substitution pattern distinguishes it from related benzoic acid derivatives. Below is a detailed comparison with key analogues:

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity and Properties

- Acidity : The nitro group at position 6 in this compound enhances acidity due to its strong electron-withdrawing nature. This contrasts with 3-chloro-2,4,5-trifluorobenzoic acid, which lacks a nitro group and thus has a lower acidity .

- Synthetic Utility : The nitro group enables further functionalization (e.g., reduction to amines), making the compound versatile in drug synthesis. In contrast, 2,3,4,5-tetrafluorobenzoic acid, devoid of reactive nitro or chloro groups, is less adaptable for such transformations .

- Crystallinity: The absence of a nitro group in 3-chloro-2,4,5-trifluorobenzoic acid allows for intermolecular O–H⋯O hydrogen bonding, forming stable dimers .

生物活性

3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid (CTFBA) is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on the biological activity of CTFBA, including its antimicrobial properties, cytotoxicity, and potential applications in drug development.

Chemical Structure

CTFBA is characterized by its complex structure, which includes:

- A benzoic acid core

- Three fluorine atoms at the 2, 4, and 5 positions

- A chlorine atom at the 3 position

- A nitro group at the 6 position

This unique arrangement is believed to influence its biological activity significantly.

Antimicrobial Activity

CTFBA has been evaluated for its antimicrobial properties against various pathogens. The compound exhibits notable activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of CTFBA

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

| Candida albicans | 8 |

The data indicate that CTFBA is particularly effective against Candida albicans, suggesting a potential role as an antifungal agent .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of CTFBA. In vitro studies using various human cell lines have shown that CTFBA exhibits moderate cytotoxic effects.

Table 2: Cytotoxicity of CTFBA in Human Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 40 |

The IC50 values indicate that while CTFBA can inhibit cell growth, it may not be excessively toxic at lower concentrations .

The mechanism by which CTFBA exerts its biological effects is still under investigation. Preliminary studies suggest that the compound may interfere with essential metabolic pathways in bacteria and fungi. For instance, it has been hypothesized that CTFBA disrupts cell membrane integrity or inhibits key enzymes involved in metabolic processes .

Case Studies and Research Findings

Recent research has focused on synthesizing derivatives of CTFBA to enhance its biological activity. For example, modifications to the nitro group have been shown to improve antimicrobial potency and reduce cytotoxicity in certain derivatives.

Example Case Study

A study explored the synthesis of various CTFBA derivatives with different substituents on the aromatic ring. One derivative demonstrated a significant increase in antibacterial activity against H. pylori, with an MIC of just 4 μg/mL compared to the original compound's MIC of 16 μg/mL .

常见问题

Q. What are the common synthetic routes for preparing 3-chloro-2,4,5-trifluoro-6-nitrobenzoic acid?

The compound is typically synthesized via sequential halogenation and nitration of benzoic acid derivatives. A key intermediate is ethyl 3-chloro-2,4,5-trifluorobenzoylacetate (CAS 101987-86-4), which undergoes hydrolysis and nitration to yield the final product . Alternative routes involve functionalizing fluorinated benzaldehydes (e.g., 3-chloro-2,4,5-trifluorobenzaldehyde, CAS 101513-80-8) followed by oxidation and nitro-group introduction .

Q. Which characterization techniques are most effective for verifying the structure of this compound?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve atomic positions and confirm substitution patterns .

- Mass spectrometry : High-resolution ESI-MS or EI-MS (referencing NIST databases) validates molecular weight and fragmentation patterns .

- Multinuclear NMR : and NMR are critical for distinguishing fluorine and chlorine environments .

Q. How can researchers assess the solubility and stability of this compound under varying conditions?

Perform controlled solubility tests in polar (e.g., DMSO, water) and nonpolar solvents. Stability is evaluated via accelerated degradation studies (e.g., heat, light exposure) with HPLC monitoring. Evidence from structurally similar compounds (e.g., 2,4,5-trifluorobenzoyl chloride) suggests sensitivity to moisture, necessitating anhydrous storage .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder, twinning) be resolved during structural analysis?

Advanced refinement using SHELXL allows modeling of anisotropic displacement parameters and disorder. For twinned crystals, the SHELXD module enables dual-space structure solution by partitioning overlapping reflections . Tools like ORTEP-3 visualize thermal ellipsoids to identify problematic regions .

Q. What experimental designs optimize reaction yields in multi-step syntheses involving this compound?

Employ Design of Experiments (DoE) to screen variables (e.g., temperature, stoichiometry). For example, stepwise nitration of fluorinated intermediates (as in CAS 101987-86-4) achieved 2–5% yields in a 11-step synthesis . Microwave-assisted nitration or flow chemistry may enhance efficiency .

Q. How can computational modeling predict the compound’s reactivity or biological activity?

Q. What methodologies reconcile discrepancies in reported physical properties (e.g., melting points, solubility)?

Conduct replicate measurements under standardized conditions (e.g., DSC for melting points). Cross-validate solubility using gravimetric and spectroscopic methods. For example, conflicting solubility data for 3-chloro-2,4,5-trifluorobenzaldehyde (CAS 101513-80-8) were resolved by controlling humidity .

Q. How can researchers evaluate the environmental impact or toxicity of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。